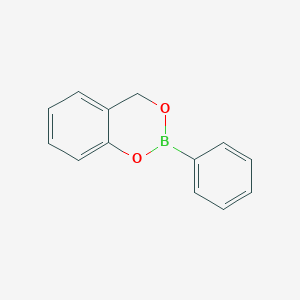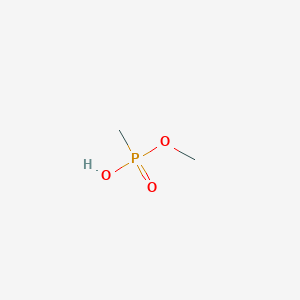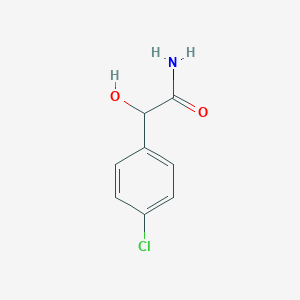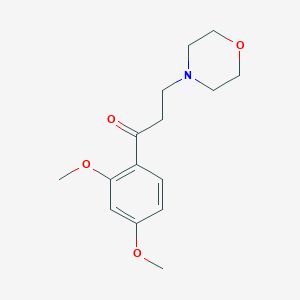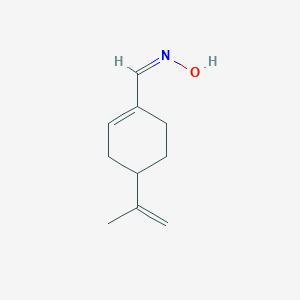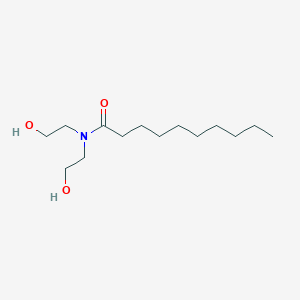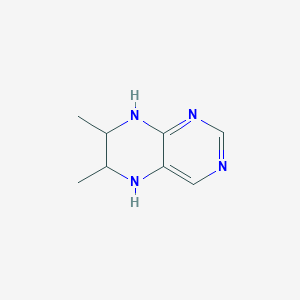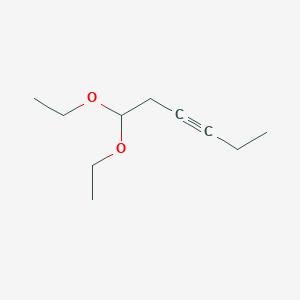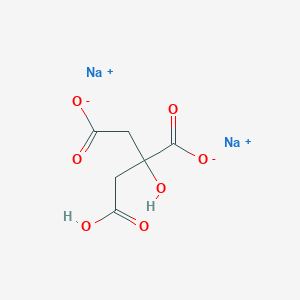
Citrate de sodium disodique
Vue d'ensemble
Description
Disodium citrate, also known as disodium citrate, is a sodium salt of citric acid. It is commonly used in the food and beverage industry as an acidity regulator and preservative. The compound is also utilized in various industrial applications due to its chelating properties .
Applications De Recherche Scientifique
Disodium citrate has a wide range of scientific research applications:
Chemistry: Used as a buffering agent and pH regulator in various chemical reactions.
Biology: Employed in cell culture media to maintain pH stability.
Medicine: Utilized in pharmaceutical formulations as an excipient and stabilizer.
Industry: Applied in the food and beverage industry as a preservative and flavor enhancer.
Mécanisme D'action
Disodium citrate, also known as disodium hydrogen citrate, 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, disodium salt, or Sodium 2-(carboxymethyl)-2-hydroxysuccinate, is an acid salt of citric acid with the chemical formula Na2C6H6O7 .
Target of Action
Disodium citrate primarily targets the urinary system and the blood coagulation cascade . It acts as a urine alkalizer, helping the kidneys to get rid of excess uric acid . In the coagulation cascade, it chelates free calcium ions, preventing them from forming a complex with tissue factor and coagulation factor VIIa .
Mode of Action
Disodium citrate works by increasing the pH of urine, making it less acidic . This helps the kidneys excrete excess uric acid, thereby preventing conditions like gout and certain types of kidney stones . In the coagulation cascade, it prevents the activation of the clotting cascade by chelating calcium ions .
Biochemical Pathways
Disodium citrate is involved in the citric acid cycle, a central metabolic pathway in most organisms . Within this cycle, it is synthesized from citrate as a substrate . This tricarboxylic acid is obtained via the condensation of acetyl CoA and oxaloacetate .
Pharmacokinetics
The pharmacokinetics of disodium citrate involve its absorption, distribution, metabolism, and excretion (ADME). It is freely soluble in water, which aids its absorption and distribution in the body . Once administered, it is metabolized and forms bicarbonate ions that neutralize acids in the blood and urine .
Result of Action
The primary result of disodium citrate’s action is the neutralization of excess acid in the blood and urine . This leads to an increase in urine pH, aiding the kidneys in the excretion of excess uric acid . It also inhibits the extrinsic initiation of the coagulation cascade, preventing blood clotting .
Action Environment
The action of disodium citrate can be influenced by various environmental factors. For instance, its solubility and reaction rate can be affected by temperature and pH . Moreover, its effectiveness as an antioxidant and acidity regulator can be influenced by the presence of other antioxidants and the specific chemical environment in food and beverages .
Analyse Biochimique
Biochemical Properties
Disodium citrate plays a role in various biochemical reactions. It is used as an antioxidant in food, improving the effects of other antioxidants . It is also used as an acidity regulator and sequestrant .
Cellular Effects
Disodium citrate may be used in patients to alleviate discomfort from urinary-tract infections . It influences cell function by neutralizing excess acid in the blood and urine .
Molecular Mechanism
Disodium citrate works by chelating free calcium ions, preventing them from forming a complex with tissue factor and coagulation factor VIIa to promote the activation of coagulation factor X . This inhibits the extrinsic initiation of the coagulation cascade .
Temporal Effects in Laboratory Settings
It is known that Disodium citrate is a white crystalline powder that is slightly deliquescent in moist air .
Dosage Effects in Animal Models
It is known that Disodium citrate is used in the food industry and has been deemed safe for consumption .
Metabolic Pathways
Disodium citrate is involved in the citric acid cycle, a crucial metabolic pathway. It is metabolized to HCO3 with NADH generation via the Kreb’s cycle . Metabolism occurs predominantly in the liver, kidneys, and skeletal muscle .
Transport and Distribution
Disodium citrate is transported and distributed within cells and tissues via the sodium-dependent plasma membrane transporter NaCT . This transporter moves the citrate across the membrane by changing shape, a process that requires energy and is driven by simultaneously transporting a charged ion such as sodium .
Subcellular Localization
It is known that Disodium citrate is involved in the citric acid cycle, which takes place in the mitochondria .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Disodium citrate can be synthesized through the neutralization of citric acid with sodium hydroxide. The reaction typically involves dissolving citric acid in water and gradually adding sodium hydroxide until the desired pH is achieved. The resulting solution is then evaporated to obtain the disodium salt in crystalline form .
Industrial Production Methods
In industrial settings, the production of Disodium citrate involves large-scale neutralization processes. Citric acid is reacted with sodium carbonate or sodium bicarbonate under controlled conditions to produce the disodium salt. The product is then purified and crystallized for commercial use .
Analyse Des Réactions Chimiques
Types of Reactions
Disodium citrate undergoes various chemical reactions, including:
Neutralization: Reacts with acids to form citric acid and corresponding sodium salts.
Chelation: Forms complexes with metal ions, enhancing its use as a chelating agent.
Decomposition: Undergoes thermal decomposition to produce carbon dioxide and water.
Common Reagents and Conditions
Neutralization: Sodium hydroxide, sodium carbonate, or sodium bicarbonate.
Chelation: Metal ions such as calcium, magnesium, and iron.
Decomposition: Elevated temperatures.
Major Products Formed
Neutralization: Citric acid and sodium salts.
Chelation: Metal-citrate complexes.
Decomposition: Carbon dioxide and water.
Comparaison Avec Des Composés Similaires
Similar Compounds
Citric Acid: The parent compound of Disodium citrate.
Trisodium Citrate: Another sodium salt of citric acid with three sodium ions.
Monosodium Citrate: A sodium salt of citric acid with one sodium ion.
Uniqueness
Disodium citrate is unique due to its specific sodium ion content, which provides a balance between solubility and buffering capacity. This makes it particularly useful in applications where precise pH control and metal ion chelation are required .
Propriétés
Numéro CAS |
144-33-2 |
|---|---|
Formule moléculaire |
C6H8Na2O7+2 |
Poids moléculaire |
238.10 g/mol |
Nom IUPAC |
disodium;2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C6H8O7.2Na/c7-3(8)1-6(13,5(11)12)2-4(9)10;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;/q;2*+1 |
Clé InChI |
CEYULKASIQJZGP-UHFFFAOYSA-N |
SMILES |
C(C(=O)O)C(CC(=O)[O-])(C(=O)[O-])O.[Na+].[Na+] |
SMILES canonique |
C(C(=O)O)C(CC(=O)O)(C(=O)O)O.[Na+].[Na+] |
Key on ui other cas no. |
144-33-2 6132-05-4 |
Description physique |
Other Solid White solid; [Merck Index] White powder or fine crystals; Odorless; [Merck Eurolab MSDS] |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
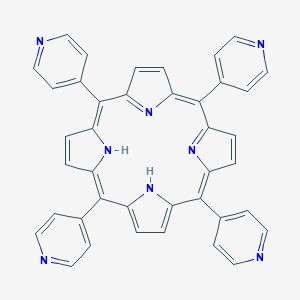
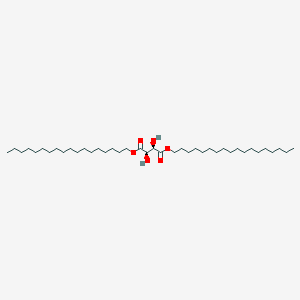
![2-Cyclohexyl-N-[3-(diethylamino)propyl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B93738.png)

